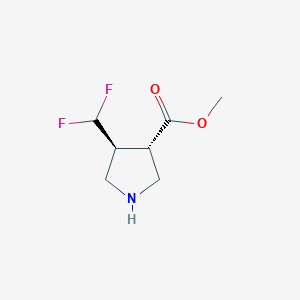

Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of the difluoromethyl group in this compound may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis may begin with commercially available starting materials such as pyrrolidine derivatives and difluoromethylating agents.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions, often involving amine and carbonyl precursors.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions.

Esterification: The carboxylate group can be introduced through esterification reactions using methanol and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: May serve as a probe or ligand in biochemical studies.

Medicine: Potentially useful in drug discovery and development due to its unique structural features.

Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

- Methyl (3S,4S)-4-(fluoromethyl)pyrrolidine-3-carboxylate

- Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate

- Methyl (3S,4S)-4-(chloromethyl)pyrrolidine-3-carboxylate

Uniqueness

The presence of the difluoromethyl group in Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate may confer unique properties such as increased lipophilicity, metabolic stability, and specific biological activity compared to its analogs.

Biological Activity

Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate is a synthetic compound notable for its unique pyrrolidine structure and the presence of a difluoromethyl group. Its molecular formula is C6H9F2NO2 with a molecular weight of approximately 179.16 g/mol. The compound's chirality, specifically the (3S,4S) configuration, plays a crucial role in its biological activity and interactions with various biological targets.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological profile. The difluoromethyl group enhances lipophilicity and metabolic stability compared to similar compounds, making it a candidate for further exploration in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C6H9F2NO2 |

| Molecular Weight | 179.16 g/mol |

| Chirality | (3S,4S) |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the realms of antifungal and antibacterial properties. These activities are attributed to its ability to interact with specific molecular targets within biological systems, potentially inhibiting certain enzymes or receptors.

Antifungal and Antibacterial Properties

- Antifungal Activity : Preliminary studies suggest that this compound may inhibit the growth of various fungal strains. The exact mechanism is yet to be fully elucidated but may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.

- Antibacterial Activity : The compound has shown promise against several bacterial strains, indicating potential as a broad-spectrum antibacterial agent. Its mechanism may involve inhibition of bacterial DNA replication or interference with protein synthesis.

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial or fungal metabolism.

- Receptor Modulation : It could also modulate receptor activity, affecting various signaling pathways critical for microbial survival.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound:

- In Vitro Studies : Various in vitro assays have been conducted to assess the compound's efficacy against specific pathogens. For instance, it demonstrated IC50 values in the low micromolar range against selected bacterial strains, highlighting its potential as a therapeutic agent.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyrrolidine ring and difluoromethyl group can significantly impact biological activity. Compounds with similar structures but different substituents often exhibit varying degrees of potency against microbial targets.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate | C6H8F2NO2 | Lacks chirality; used similarly in synthesis |

| 4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid | C6H8F3NO2 | Contains trifluoromethyl; different activity |

| 1-Amino-2-(difluoromethyl)cyclopentanecarboxylic acid | C6H10F2NO2 | Different ring structure; distinct interactions |

Properties

Molecular Formula |

C7H11F2NO2 |

|---|---|

Molecular Weight |

179.16 g/mol |

IUPAC Name |

methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C7H11F2NO2/c1-12-7(11)5-3-10-2-4(5)6(8)9/h4-6,10H,2-3H2,1H3/t4-,5-/m1/s1 |

InChI Key |

KKBIXEUOAPPUHY-RFZPGFLSSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1C(F)F |

Canonical SMILES |

COC(=O)C1CNCC1C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.